molecular formula C11H10N2O2 B8498331 Pyrazino[1,2-a]indol-1(2H)-one, 3,4-dihydro-8-hydroxy-

Pyrazino[1,2-a]indol-1(2H)-one, 3,4-dihydro-8-hydroxy-

Cat. No. B8498331
M. Wt: 202.21 g/mol
InChI Key: UIJJNYWSCTZOID-UHFFFAOYSA-N
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Patent
US07786109B2

Procedure details

The solution of 10.1 g (21.8 mmol) 1-(2-tert-butoxycarbonylamino-ethyl)-5-(tert-butyl-dimethyl-silanyloxy)-1H-indole-2-carboxylic acid ethyl ester in 100 mL dichloromethane was cooled to 0° C. and 50.1 mL (74.7 g, 0.65 mol) trifluoroacetic acid were added dropwise within 5 min. The cooling bath was removed and after 1.5 hours the volatile components were removed at a rotary evaporator. The residue was dissolved in methanol and 12.1 g (87.5 mmol) potassium carbonate was added under cooling. The suspension was stirred for 64 hours at room temperature and then diluted with water. The solution was extracted three times with ethyl acetate and the combined organic layers were washed with brine, dried over magnesium sulfate, filtered and evaporated. The brown residue (5.3 g) was taken up in 20 mL tetrahydrofuran, the suspension was cooled to 0° C. and 21.8 mL (21.8 mmol; 1M solution in tetrahydrofuran) tetra-n-butylammonium fluoride solution was added. The cooling bath was removed and after 1 h stirring at room temperature the suspension was diluted with ethyl acetate and 10% aqueous ammonium chloride solution. Filtration gave a first batch of the product. The mother liquor was extracted six times with ethyl acetate. The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered and partially evaporated. The formed suspension was filtered and the filter cake was washed with ethyl acetate to give a second batch of compound, in total 1.9 g (43%) of a light brown solid.
Name
1-(2-tert-butoxycarbonylamino-ethyl)-5-(tert-butyl-dimethyl-silanyloxy)-1H-indole-2-carboxylic acid ethyl ester
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Quantity
21.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
light brown solid
Quantity
1.9 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[N:7]([CH2:23][CH2:24][NH:25][C:26]([O:28]C(C)(C)C)=O)[C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([O:15][Si](C(C)(C)C)(C)C)=[CH:10][CH:9]=2)=O)C.FC(F)(F)C(O)=O.C(=O)([O-])[O-].[K+].[K+].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>ClCCl.O>[OH:15][C:11]1[CH:10]=[CH:9][C:8]2[N:7]3[CH2:23][CH2:24][NH:25][C:26](=[O:28])[C:6]3=[CH:14][C:13]=2[CH:12]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
1-(2-tert-butoxycarbonylamino-ethyl)-5-(tert-butyl-dimethyl-silanyloxy)-1H-indole-2-carboxylic acid ethyl ester
Quantity
10.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C2=CC=C(C=C2C1)O[Si](C)(C)C(C)(C)C)CCNC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
12.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
21.8 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
light brown solid
Quantity
1.9 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for 64 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed and after 1.5 hours the volatile components
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
were removed at a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed and after 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring at room temperature the suspension
ADDITION
Type
ADDITION
Details
was diluted with ethyl acetate and 10% aqueous ammonium chloride solution
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave a first batch of the product
EXTRACTION
Type
EXTRACTION
Details
The mother liquor was extracted six times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
partially evaporated
FILTRATION
Type
FILTRATION
Details
The formed suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give a second batch of compound

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
Smiles
OC1=CC=2C=C3N(C2C=C1)CCNC3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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